1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone
Overview
Description
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a trifluoromethyl group and a methyl group attached to it.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 233.7±40.0 °C at 760 mmHg . It is a solid substance at room temperature .Scientific Research Applications
Antimicrobial Activity
Pyridine derivatives, similar to the structure of 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone, have been synthesized and characterized for their antimicrobial activities. For instance, substituted 1,2,3-triazoles have shown promise in screening for antimicrobial properties, indicating potential utility in developing new antimicrobial agents (Holla et al., 2005).
Catalysis and Synthesis
Anticancer and Antibacterial Studies
Research on metal complexes of pyridine derivative ligands has shown that they possess in vitro cytotoxicity against carcinoma cell lines and exhibit antibacterial activities. This suggests that pyridine derivatives could serve as frameworks for designing anticancer and antibacterial agents (Kumar B.R. Chaitanya et al., 2022).
Luminescent Materials
The development of luminescent materials also benefits from the unique properties of pyridine-based compounds. Solid complexes of pyridine derivatives with metals such as terbium and europium have been prepared, showcasing potential applications in the creation of luminescent markers and sensors (Jun Xu et al., 2010).
Structural and Photochemical Studies
Pyridine derivatives have been subject to structural and photochemical studies, providing insights into their stability and reactivity under various conditions. This research lays the groundwork for the development of new photoactive materials and chemical sensors (T. Y. Fu et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-3-8(9(10,11)12)13-4-7(5)6(2)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDUAOGHRIINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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